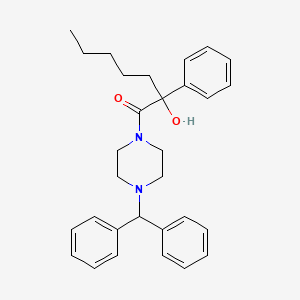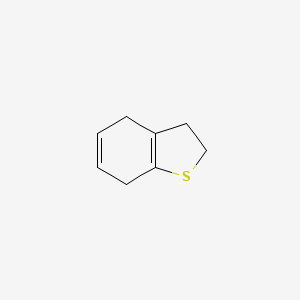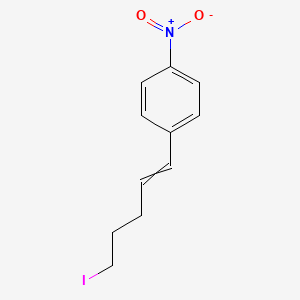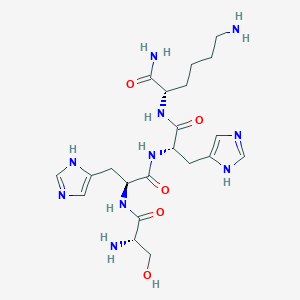![molecular formula C14H11ClFN B14209213 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-87-4](/img/structure/B14209213.png)
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound known for its unique structure and properties. It features a pyridine ring substituted with a fluorophenyl ethynyl group and a methyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 3-fluorophenylacetylene and 6-methyl-2-iodopyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in various reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyridine or ethynyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-[2-(4-Fluorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Chlorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Fluorophenyl)ethynyl]-5-methylpyridine
Comparison:
- Uniqueness: The presence of the 3-fluorophenyl group in 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound often results in distinct biological and chemical properties, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
823198-87-4 |
|---|---|
Molekularformel |
C14H11ClFN |
Molekulargewicht |
247.69 g/mol |
IUPAC-Name |
2-[2-(3-fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C14H10FN.ClH/c1-11-4-2-7-14(16-11)9-8-12-5-3-6-13(15)10-12;/h2-7,10H,1H3;1H |
InChI-Schlüssel |
IDPCGALPMUVTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)



![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)

![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)


![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
